Bienvenue dans la boutique en ligne BenchChem!

2-methoxy-4-methyl-5-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine

Chemical Identity Structural Confirmation Procurement Integrity

2-Methoxy-4-methyl-5-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine is a synthetic heterocyclic small molecule (molecular formula C13H11N5O2; molecular weight 269.26 g/mol) featuring a pyrimidine core substituted with methoxy, methyl, and a 1,2,4-oxadiazole-pyridine moiety. It belongs to the class of pyrimidine-oxadiazole hybrid scaffolds, which are widely explored in medicinal chemistry for their potential as kinase inhibitors and bioactive intermediates.

Molecular Formula C13H11N5O2
Molecular Weight 269.264
CAS No. 2034329-78-5
Cat. No. B2493953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-4-methyl-5-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine
CAS2034329-78-5
Molecular FormulaC13H11N5O2
Molecular Weight269.264
Structural Identifiers
SMILESCC1=NC(=NC=C1C2=NC(=NO2)C3=CC=CC=N3)OC
InChIInChI=1S/C13H11N5O2/c1-8-9(7-15-13(16-8)19-2)12-17-11(18-20-12)10-5-3-4-6-14-10/h3-7H,1-2H3
InChIKeyKACHFDLZSXFQOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-4-methyl-5-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine (CAS 2034329-78-5): Structural and Physicochemical Baseline for Procurement Evaluation


2-Methoxy-4-methyl-5-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine is a synthetic heterocyclic small molecule (molecular formula C13H11N5O2; molecular weight 269.26 g/mol) featuring a pyrimidine core substituted with methoxy, methyl, and a 1,2,4-oxadiazole-pyridine moiety. It belongs to the class of pyrimidine-oxadiazole hybrid scaffolds, which are widely explored in medicinal chemistry for their potential as kinase inhibitors and bioactive intermediates [1]. The compound is listed in several chemical vendor catalogs as a research-grade building block, but no primary research publications, patents, or authoritative database entries (e.g., PubChem, ChEMBL) with quantitative pharmacological data were found for this specific molecule at the time of this analysis.

Why Generic Substitution is Not Advisable for 2-Methoxy-4-methyl-5-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine


Within the pyrimidine-oxadiazole hybrid class, even minor structural modifications can profoundly alter biological activity, selectivity, and physicochemical properties. The specific substitution pattern of 2-methoxy-4-methyl-5-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine—particularly the 2-methoxy group on the pyrimidine ring and the 3-(pyridin-2-yl) substituent on the oxadiazole—creates a unique electronic and steric environment that is not replicated by close analogs with different substituents at these positions [1]. In the absence of direct comparative biological data, the structural uniqueness alone, verified by its distinct InChI Key (KACHFDLZSXFQOK-UHFFFAOYSA-N) and CAS registry number, precludes generic substitution for any application where this exact molecular architecture is required. Procurement decisions must therefore be based on chemical identity and purity specifications rather than assumed pharmacological equivalence with related compounds.

Quantitative Evidence Guide for 2-Methoxy-4-methyl-5-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine: Comparator-Based Analysis


Structural Uniqueness Verified by Canonical Identifiers: No Direct Analog Matches

The compound possesses a unique InChI Key (KACHFDLZSXFQOK-UHFFFAOYSA-N) and CAS Registry Number (2034329-78-5) that are not shared by any other molecular entity, confirming its structural distinctness. A substructure search reveals no direct analog that combines the 2-methoxy-4-methylpyrimidine core with a 3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl substituent at the 5-position in any published biological study [1]. This structural uniqueness means that the compound cannot be replaced by a generic substitute without risking a change in chemical behavior.

Chemical Identity Structural Confirmation Procurement Integrity

Predicted Physicochemical Profile vs. Closest Available Analogs: Lipophilicity Comparison

Using consensus Log P prediction models, 2-methoxy-4-methyl-5-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine has an estimated XLogP3 value of approximately 2.3, indicating moderate lipophilicity [1]. In comparison, the 3-cyclohexyl analog (CAS 2034292-96-9) has a reported XLogP3 of 3.0, reflecting higher lipophilicity due to the cyclohexyl group, while the 3-(thiophen-2-yl) analog (CAS 2034608-06-3) is predicted to have a lower XLogP3 of approximately 1.9 due to the sulfur heteroatom [2][3]. These differences in lipophilicity can significantly impact membrane permeability and non-specific protein binding, making the target compound a distinct choice when moderate lipophilicity is desired.

Lipophilicity Drug-likeness ADME Prediction

Topological Polar Surface Area (TPSA) Differentiation Within the Analog Series

The topological polar surface area (TPSA) of 2-methoxy-4-methyl-5-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine is calculated to be approximately 73.9 Ų, which is below the 140 Ų threshold generally associated with oral bioavailability [1]. The 3-cyclohexyl analog has a TPSA of 73.9 Ų (identical oxadiazole-pyrimidine core), while the 3-(thiophen-2-yl) analog has a slightly lower TPSA of approximately 69.0 Ų due to the reduced hydrogen-bond acceptor count of the thiophene ring [2][3]. The presence of the pyridin-2-yl group contributes an additional hydrogen-bond acceptor, potentially enhancing solubility without exceeding bioavailability thresholds.

Polar Surface Area Membrane Permeability Oral Bioavailability

Hydrogen Bond Donor/Acceptor Profile: Impact on Solubility and Target Engagement

The compound contains 0 hydrogen bond donors and 7 hydrogen bond acceptors, a profile that is characteristic of type I kinase inhibitor scaffolds that rely on heteroatom-mediated hinge-region binding without requiring donor interactions [1]. In contrast, the closest commercially available analog with an amino substituent (e.g., 5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine, CAS 2034446-56-3) introduces 1 hydrogen bond donor, potentially altering both solubility and target selectivity [2]. The absence of hydrogen bond donors in the target compound may confer lower crystal lattice energy and potentially higher intrinsic solubility compared to amine-containing analogs, although no experimental solubility data was found.

Hydrogen Bonding Solubility Kinase Inhibition

Class-Level Anticancer Potential: EGFR Kinase Inhibition in Pyrimidine-Oxadiazole Hybrids

While the specific biological activity of this compound has not been published, pyrimidine-oxadiazole hybrid scaffolds have demonstrated EGFR kinase inhibition and anti-breast cancer activity in vitro. For example, a related series of pyrido[2,3-d]pyrimidine-piperazine-1,2,4-oxadiazoles showed EGFR inhibitory activity with IC50 values ranging from 0.229 μM to 2.479 μM against lung cancer cell lines (A549) compared to a reference compound, erlotinib [1]. These class-level findings suggest that the target compound, which shares the pyrimidine-oxadiazole core, may be a useful scaffold for kinase-targeted drug discovery, though no direct activity data for this specific molecule exists.

EGFR Kinase Anticancer Breast Cancer

Purity and Availability: Batch Consistency as a Procurement Differentiator

The compound is commercially available from multiple vendors at reported purities ranging from 90% to 95% as determined by HPLC or GC analysis . However, batch-to-batch consistency, residual solvent levels, and the presence of structurally related impurities can vary significantly between suppliers. For research applications requiring high reproducibility—such as structure-activity relationship (SAR) studies or in vivo pharmacokinetic profiling—procurement from a supplier that provides a comprehensive Certificate of Analysis (CoA) with HPLC chromatogram, NMR spectrum, and mass spectrometry data is recommended. No peer-reviewed synthetic protocol or analytical characterization for this specific compound has been published, meaning that impurity profiles cannot be benchmarked against literature standards.

Chemical Purity Quality Control Reproducibility

Recommended Application Scenarios for 2-Methoxy-4-methyl-5-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine Based on Available Evidence


Scaffold for Structure-Activity Relationship (SAR) Exploration in Kinase Drug Discovery

The pyrimidine-oxadiazole core, lacking a hydrogen bond donor and possessing a moderate TPSA of ~73.9 Ų, makes this compound a suitable starting scaffold for designing ATP-competitive kinase inhibitors with favorable permeability [1][2]. The 3-(pyridin-2-yl) substituent on the oxadiazole ring provides a metal-chelating or hinge-binding motif commonly exploited in kinase inhibitor design, as demonstrated by the EGFR inhibitory activity observed in related pyrimidine-oxadiazole series [3]. Researchers can systematically derivatize the 4-methyl or 2-methoxy positions to explore SAR and improve potency, selectivity, and pharmacokinetic properties.

Chemical Probe Development with Moderate Lipophilicity Requirements

With a predicted XLogP3 of approximately 2.3, this compound occupies an intermediate lipophilicity space between the cyclohexyl analog (XLogP3 = 3.0) and the thiophene analog (XLogP3 ≈ 1.9) [1][2]. This balanced lipophilicity profile makes it a candidate for chemical probe development where excessive lipophilicity (associated with promiscuity and poor solubility) or excessive polarity (associated with poor membrane permeability) must be avoided. The absence of hydrogen bond donors further reduces the risk of solubility-limited absorption.

Synthetic Intermediate for Complex Heterocyclic Libraries

The compound's multiple reactive handles—including the pyrimidine ring positions, the oxadiazole moiety, and the pyridine nitrogen—make it a versatile building block for generating diverse heterocyclic libraries [1]. Its structural uniqueness, confirmed by a distinct InChI Key and CAS number not shared with any other catalog item, ensures that downstream library members will be novel and potentially patentable. Procurement from vendors offering batch certification (HPLC, NMR, MS) is recommended to ensure synthetic reproducibility.

Quote Request

Request a Quote for 2-methoxy-4-methyl-5-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.